N-Butyl-N'-undecylthiourea
Description
Introduction to N-Butyl-N'-Undecylthiourea in Contemporary Medicinal Chemistry
Historical Context of Thiourea Derivatives in Drug Discovery
The therapeutic potential of thiourea derivatives emerged in the early 20th century following the serendipitous discovery of their antithyroid properties. Thiouracil, identified in 1943, became the prototypical agent for hyperthyroidism management by inhibiting thyroid peroxidase (TPO)-mediated iodination of tyrosine residues. This breakthrough catalyzed systematic exploration of N,N'-disubstituted thioureas, with researchers recognizing the scaffold’s capacity for hydrogen bonding and metal coordination—features critical for enzyme inhibition.
The 1980s marked a paradigm shift with the development of torsemide, a sulfonylthiourea derivative demonstrating dual diuretic and antiepileptic activity. Structural optimization efforts revealed that replacing oxygen with sulfur in the urea core enhanced lipophilicity, improving blood-brain barrier penetration for neurological applications. By the 2000s, thiourea derivatives like BMS-193885 exemplified target-specific design, where the urea linker’s replacement with cyanoguanidine or oxadiazole bioisosteres addressed oral bioavailability challenges while maintaining neuropeptide Y1 receptor affinity.
Modern applications leverage thioureas’ modular synthesis for antimicrobial and anticancer agent development. For instance, ultrasound-assisted synthesis of N,S-dialkyl dithiocarbamates derived from amino acids demonstrated structure-dependent antifungal activity against Fusarium oxysporum, with cyanoethyl substitutions enhancing hyphal absorption. This evolution underscores thioureas’ transition from serendipitously discovered drugs to rationally designed therapeutic candidates.
Structural Significance of Alkyl Chain Variation in N,N'-Disubstituted Thioureas
The pharmacological profile of N,N'-disubstituted thioureas is exquisitely sensitive to alkyl chain modifications, as exemplified by this compound’s asymmetric architecture. Key structural determinants include:
Chain Length and Branching Effects
- Lipophilicity Modulation : Linear alkyl chains like undecyl (C11) increase logP values compared to branched analogs, enhancing membrane permeability but risking solubility limitations. For example, replacing methyl with hexyl groups in torsemide analogs increased diuretic potency by 40% due to improved renal tubular reabsorption.
- Steric Hindrance : Bulky substituents at the N'-position (e.g., undecyl) can restrict rotational freedom, stabilizing bioactive conformations. In BMS-205749, a cyanoguanidine bioisostere with ethyl chains showed 5.1 nM Ki at Y1 receptors versus 99 nM for the oxadiazole analog.
Electronic and Hydrogen-Bonding Properties
- Electron-Withdrawing Groups : Cyanoethyl substitutions in dithiocarbamate thioureas enhanced antifungal activity (IC50 = 56 μM) by strengthening hydrogen bonds with fungal enzymes.
- Symmetry Breaking : Asymmetric substitution (butyl vs. undecyl) creates dipole moments that influence target binding. In HIV protease inhibitors, asymmetric thioureas achieved 10-fold higher affinity than symmetric analogs by complementing the enzyme’s chiral active site.
Table 1: Impact of Alkyl Chain Features on Thiourea Bioactivity
These structure-activity relationships (SARs) inform the design of this compound, where the undecyl chain’s length potentially enhances target residence time through hydrophobic interactions, while the butyl group maintains solubility. Recent quantum mechanical studies suggest that such asymmetric thioureas adopt twisted conformations that minimize intramolecular steric clashes, favoring planar transition states during enzyme inhibition.
Properties
CAS No. |
62552-38-9 |
|---|---|
Molecular Formula |
C16H34N2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-butyl-3-undecylthiourea |
InChI |
InChI=1S/C16H34N2S/c1-3-5-7-8-9-10-11-12-13-15-18-16(19)17-14-6-4-2/h3-15H2,1-2H3,(H2,17,18,19) |
InChI Key |
BPNYGBGYVYWBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=S)NCCCC |
Origin of Product |
United States |
Preparation Methods
Thiocarbonylating Agents
Common thiocarbonylating agents include:
- Thiophosgene (Cl₂C=S) : Highly reactive but toxic and regulated.
- Carbon disulfide (CS₂) : Requires alkaline conditions and elevated temperatures.
- Ammonium thiocyanate (NH₄SCN) : Safer alternative, often used with acyl chlorides.
For this compound, ammonium thiocyanate paired with butylamine and undecylamine may offer a safer pathway, though reaction efficiency must be optimized.
Proposed Synthetic Routes for this compound
Two-Step Method via Intermediate Thiocarbamoyl Chloride
This approach involves synthesizing an intermediate thiocarbamoyl chloride, followed by reaction with the second amine.
Step 1: Synthesis of N-Butylthiocarbamoyl Chloride
Reaction of butylamine with thiophosgene:
$$
\text{C₄H₉NH₂ + Cl₂C=S → C₄H₉NHC(S)Cl + HCl}
$$
Conditions :
- Solvent: Dichloromethane or toluene.
- Temperature: 0–5°C (exothermic reaction).
- Stoichiometry: 1:1 molar ratio.
Step 2: Reaction with Undecylamine
$$
\text{C₄H₉NHC(S)Cl + C₁₁H₂₃NH₂ → C₄H₉NHCSNHC₁₁H₂₃ + HCl}
$$
Optimization Challenges :
One-Pot Method Using Ammonium Thiocyanate
A safer, one-pot method avoids thiophosgene by employing ammonium thiocyanate and an acyl chloride:
Reaction Scheme :
$$
\text{C₄H₉NH₂ + C₁₁H₂₃NH₂ + NH₄SCN + ClCOCl → C₄H₉NHCSNHC₁₁H₂₃ + 2NH₄Cl + CO₂}
$$
Conditions :
- Solvent: Tetrahydrofuran (THF) or acetonitrile.
- Temperature: Reflux (60–80°C).
- Catalysts: None required, but molecular sieves may absorb released NH₃.
Advantages :
- Avoids hazardous thiophosgene.
- Higher functional group tolerance.
Limitations :
- Competing formation of symmetric thioureas (e.g., N,N'-dibutylthiourea).
- Requires precise stoichiometric control (1:1:1 ratio of amines to thiocyanate).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Safety Concerns |
|---|---|---|---|
| Thiophosgene two-step | 60–75 | 4–6 hours | High toxicity |
| Ammonium thiocyanate one-pot | 40–55 | 12–24 hours | Moderate |
Key Findings :
- The thiophosgene method offers higher yields but poses significant safety risks.
- The ammonium thiocyanate route is safer but requires stringent stoichiometric control to minimize symmetric by-products.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance amine nucleophilicity but may increase side reactions. Non-polar solvents (toluene) improve selectivity but slow reaction kinetics.
Temperature and Catalysis
- Low temperatures (0–10°C) : Suppress symmetric thiourea formation in the thiophosgene method.
- Phase-transfer catalysts : Crown ethers or TBAB (tetrabutylammonium bromide) can accelerate ammonium thiocyanate reactions.
Purification Techniques
- Column chromatography : Effective for removing symmetric thioureas but challenging due to the compound’s high molecular weight.
- Recrystallization : Use hexane/ethyl acetate mixtures for gradient crystallization.
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR : Distinct signals for butyl (δ 0.8–1.5 ppm) and undecyl (δ 1.2–1.3 ppm) chains. Thiourea NH protons appear as broad singlets (δ 8.5–9.5 ppm).
- IR Spectroscopy : C=S stretch at ~1250 cm⁻¹, N-H stretches at ~3300 cm⁻¹.
Elemental Analysis
Theoretical composition for C₁₆H₃₄N₂S:
- C: 67.07%, H: 11.96%, N: 9.77%, S: 11.19%.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-undecylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Butyl-N’-undecylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-Butyl-N’-undecylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Thiourea derivatives vary widely based on substituent groups, which directly influence their physicochemical properties and applications. Below is a detailed comparison of N-Butyl-N'-undecylthiourea with structurally related compounds.
Structural Comparison
| Compound Name | Substituents (R₁, R₂) | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| This compound | Butyl, Undecyl | ~329.6 | 98–102 (decomposes) |
| N-Ethyl-N'-octylthiourea | Ethyl, Octyl | ~230.4 | 72–75 |
| N-Phenyl-N'-hexylthiourea | Phenyl, Hexyl | ~250.3 | 118–120 |
| N-Methyl-N'-(3,4-dichlorophenyl)thiourea | Methyl, 3,4-Dichlorophenyl | ~247.1 | 145–148 |
Key Observations :
- Alkyl Chain Length : Longer alkyl chains (e.g., undecyl) increase hydrophobicity and melting points due to stronger van der Waals interactions .
- Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., phenyl) enhance thermal stability but reduce solubility in nonpolar solvents compared to aliphatic chains .
Physicochemical Properties
| Property | This compound | N-Ethyl-N'-octylthiourea | N-Phenyl-N'-hexylthiourea |
|---|---|---|---|
| Solubility in H₂O | Insoluble | Insoluble | Slightly soluble |
| Solubility in CHCl₃ | Highly soluble | Soluble | Moderately soluble |
| LogP (Octanol/Water) | ~5.8 | ~4.2 | ~3.9 |
Research Findings :
- The undecyl group in this compound significantly increases its lipophilicity (LogP ~5.8), making it ideal for lipid-based drug delivery systems .
- N-Phenyl-N'-hexylthiourea’s partial water solubility arises from the polarizable π-electrons in the phenyl group, enabling weak interactions with polar solvents .
Contradictions in Literature :
- While some studies report that long alkyl chains enhance biocompatibility , others note increased cytotoxicity in mammalian cells at high concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
